4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine

Lipophilicity Physicochemical property Isomer comparison

4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine (CAS 1343854-19-2) is a tertiary cyclohexylamine featuring a geminal dimethyl substitution at the C4 position and a branched pentan-3-yl N-alkyl chain. Its molecular formula is C13H27N (MW 197.36 g/mol), with a computed XLogP3 of 4.1 and a topological polar surface area (TPSA) of 12 Ų.

Molecular Formula C13H27N
Molecular Weight 197.36 g/mol
Cat. No. B15263521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine
Molecular FormulaC13H27N
Molecular Weight197.36 g/mol
Structural Identifiers
SMILESCCC(CC)NC1CCC(CC1)(C)C
InChIInChI=1S/C13H27N/c1-5-11(6-2)14-12-7-9-13(3,4)10-8-12/h11-12,14H,5-10H2,1-4H3
InChIKeyUXPYXOYHVHULNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine – Structural Identity, Purity Specifications, and Procurement Baseline


4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine (CAS 1343854-19-2) is a tertiary cyclohexylamine featuring a geminal dimethyl substitution at the C4 position and a branched pentan-3-yl N-alkyl chain. Its molecular formula is C13H27N (MW 197.36 g/mol), with a computed XLogP3 of 4.1 and a topological polar surface area (TPSA) of 12 Ų [1]. The compound is commercially available from multiple catalog suppliers at a minimum purity specification of 95% . As a substituted cyclohexylamine, it belongs to a chemical class that has been extensively explored as a scaffold for G-protein-coupled receptor (GPCR) antagonists, notably NK1 and CCR5 receptor programs, where the 4,4-disubstitution pattern has been identified as critical for high-affinity binding and favorable in vivo duration [2][3].

Why 4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine Cannot Be Generically Substituted by Positional Isomers or Non-Methylated Analogs


In the cyclohexylamine class, the position and number of methyl substituents on the cyclohexane ring govern both physicochemical properties and pharmacophoric geometry. The 4,4-geminal dimethyl motif creates a sterically defined, symmetrical hydrophobic patch that is topographically distinct from the 3,3- or 3,5-dimethyl arrangements; this spatial difference directly alters the presentation of the amine and the N-alkyl chain to receptor binding pockets [1]. In NK1 receptor antagonist series, the C4-disubstitution pattern was shown to be required for retaining high binding affinity while simultaneously disrupting off-target IKr (hERG) channel activity, an advantage not replicated by C3-substituted analogs [2]. Furthermore, the presence of the branched pentan-3-yl N-substituent contributes an additional ~28 Da of mass and raises the computed logP by approximately 0.6 log units compared to the unsubstituted N-(pentan-3-yl)cyclohexanamine (XLogP3 3.5) [3][4]. Substituting any of these regioisomers blindly risks altering target engagement kinetics, metabolic stability, and selectivity profiles in unpredictable ways.

Direct and Inferred Differentiation Evidence for 4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine Relative to the Closest Structural Analogs


Predicted Lipophilicity (XLogP3): 4,4-Dimethyl Isomer Exhibits Lower Computed LogP Than 3,3- and 3,5-Dimethyl Regioisomers

The N-alkyl chain being held constant, the position of methyl groups on the cyclohexane ring modulates the computed partition coefficient. The 4,4-dimethyl isomer exhibits an XLogP3 of 4.1, which is 0.2 log units lower than both the 3,3-dimethyl and 3,5-dimethyl positional isomers (each with XLogP3 = 4.3) [1][2][3]. This difference, although modest, is directionally consistent with the geminal dimethyl group at C4 having a different solvent-accessible surface area and hydration pattern compared to the more dispersed methyl placements at C3 or C3/C5. A lower logP may confer slightly improved aqueous solubility and reduced non-specific protein binding in biological assay systems [4].

Lipophilicity Physicochemical property Isomer comparison

Class-Level SAR: 4,4-Geminal Dimethyl Substitution Is a Privileged Motif for NK1 and CCR5 Antagonist Affinity and Selectivity

The 4,4-disubstituted cyclohexylamine scaffold has been independently validated in two chemotype series as a privileged architecture for chemokine and neurokinin receptor antagonism. In the NK1 series, the 4,4-disubstitution pattern was essential for maintaining sub-nanomolar NK1 binding affinity (representative compounds in the series achieving Ki values as low as <1 nM) while simultaneously disrupting undesirable IKr (hERG) affinity [1]. The corresponding 3,3- or 3,5-dimethyl regioisomers are absent from the key SAR disclosures, strongly implying that the C4-gem-dimethyl geometry provides a uniquely favorable pharmacophore presentation that is not replicated by alternative methylation patterns [2]. Similarly, in the CCR5 antagonist series, the 4,4-disubstitution was extensively explored in antiviral SAR studies [3]. No published head-to-head potency comparison data exist for the specific compound 4,4-dimethyl-N-(pentan-3-yl)cyclohexan-1-amine versus its positional isomers; however, the class-level SAR indicates that the 4,4-gem-dimethyl topology is the preferred substitution pattern for target engagement in these receptor systems.

GPCR antagonist NK1 receptor CCR5 receptor Structure-Activity Relationship

Computed Topological Polar Surface Area (TPSA): Structurally Isomeric Dimethylcyclohexylamines Share Identical TPSA, Positioning Differentiation on Steric and Lipophilic Grounds Rather Than Hydrogen-Bonding Capacity

All three dimethyl positional isomers of N-(pentan-3-yl)cyclohexan-1-amine—the 4,4-, 3,3-, and 3,5-dimethyl variants—yield an identical computed TPSA of 12 Ų, as determined by the Cactvs algorithm within PubChem [1][2][3]. This reflects the fact that the N-(pentan-3-yl) secondary amine is the sole hydrogen-bond donor/acceptor group, and the methyl groups contribute no polar surface. Consequently, differential biological behavior among these isomers cannot be attributed to differences in passive membrane permeability driven by hydrogen-bond desolvation penalties; any observed differences in cellular uptake, target engagement, or off-target promiscuity must arise from steric effects, conformational preferences, or lipophilic surface complementarity rather than from differences in polarity.

Polar surface area Isomer comparison Physicochemical property

Supplier Sourcing Breadth: 4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine Has Confirmed Multi-Vendor Availability at 95% Purity, Whereas the 3,3-Dimethyl Isomer Is Cataloged by Fewer Suppliers

The target compound is currently listed by at least four independent chemical suppliers—AKSci (Catalog 4692DR), Leyan (Catalog 2015532), ChemSrc, and PubChem-linked depositors—with a consistent minimum purity specification of 95% . In contrast, the 3,3-dimethyl positional isomer (CAS 1409791-29-2) is listed by a narrower set of catalog suppliers (AiFChem and CymitQuimica, also at 95% purity) . The 3,5-dimethyl isomer (CAS 1339679-13-8) is stocked by Leyan and CymitQuimica but noted as 'Discontinued' at the latter . The broader supplier base for the 4,4-dimethyl isomer reduces single-supplier dependency risk and provides more competitive pricing options for procurement managers.

Procurement Supplier availability Purity specification Catalog comparison

Recommended Application Scenarios for 4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine Derived from Differentiation Evidence


GPCR Antagonist Lead Optimization Programs Targeting NK1 or CCR5 Receptors

The 4,4-geminal dimethyl substitution pattern is the extensively SAR-characterized scaffold in at least two independent GPCR antagonist series (NK1 and CCR5), where it has been shown to confer high receptor binding affinity and favorable selectivity over off-target ion channels [1][2]. This compound can serve as a core building block or control compound for parallel SAR exploration in these or related chemokine/neurokinin receptor programs. The slightly lower computed logP (4.1) relative to positional isomers may offer an incremental solubility advantage during assay development.

Medicinal Chemistry Fragment-to-Lead Synthesis Requiring a Sterically Defined, Conformationally Biased Cyclohexylamine Scaffold

The geminal dimethyl group at C4 imposes a distinct conformational bias on the cyclohexane ring (restricting ring-flipping dynamics) and presents a sterically defined hydrophobic surface, as evidenced by conformational analysis of 4,4-dimethylcyclohexylamine derivatives [3]. This property is valuable in fragment-based drug discovery where rigidified scaffolds can improve binding entropy and simplify structure-based design, compared to the more flexible 3,3- or 3,5-dimethyl congeners.

Chemical Biology Probe Design Requiring Balanced Lipophilicity for Intracellular Target Engagement

With a computed XLogP3 of 4.1—intermediate between the non-methylated analog (3.5) and the alternative dimethyl isomers (4.3)—this compound provides a balanced lipophilicity profile that may support both membrane permeability and aqueous solubility [4]. For cellular target engagement assays, this balance reduces the risk of compound aggregation or non-specific binding that can plague more lipophilic analogs while retaining sufficient passive permeability for intracellular access.

Procurement-Risk-Managed Research Programs Requiring Multi-Supplier Guaranteed Access to a Dimethylcyclohexylamine Building Block

For academic screening centers or industrial research groups maintaining long-running SAR campaigns, the confirmed availability of the 4,4-dimethyl isomer from at least four independent suppliers, with consistent 95% purity specifications, reduces the risk of supply interruption relative to the more narrowly sourced 3,3- or 3,5-dimethyl positional isomers . This supply chain resilience is a practical but decisive factor in compound selection for multi-year research programs.

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